

ATTO 465: A Comprehensive Technical Guide to its Spectroscopic Properties and Applications

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Compound of Interest

Compound Name: ATTO 465

Cat. No.: B15556038

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Introduction

ATTO 465 is a fluorescent dye belonging to the ATTO series of labels, known for their high photostability and strong fluorescence. Derived from acriflavine, **ATTO 465** exhibits a notable Stokes shift and is well-suited for a variety of bioanalytical applications, including the labeling of proteins, DNA, and RNA, as well as for use in high-sensitivity detection methods like single-molecule spectroscopy. This guide provides an in-depth overview of the spectral characteristics of **ATTO 465**, detailed experimental protocols for its use, and a visual representation of a common experimental workflow.

Core Spectroscopic and Physicochemical Properties

The utility of a fluorophore is defined by its specific spectroscopic and physical characteristics. **ATTO 465** possesses a unique set of properties that make it a versatile tool in fluorescence-based assays. The key quantitative data for **ATTO 465** are summarized in the tables below.

Spectroscopic Properties of ATTO 465

Property	Value	Solvent/Conditions
Excitation Maximum (λ_{ex})	453 nm	PBS, pH 7.4 / Water
Emission Maximum (λ_{em})	506 - 508 nm	PBS, pH 7.4 / Water
Molar Extinction Coefficient (ϵ)	$7.5 \times 10^4 \text{ cm}^{-1}\text{M}^{-1}$	Aqueous Solution
Fluorescence Quantum Yield (Φ_f)	75%	Aqueous Solution
Fluorescence Lifetime (τ_{fl})	5.0 ns	Aqueous Solution

Note: The exact excitation and emission maxima may vary slightly depending on the solvent and conjugation state.

Physicochemical Properties of ATTO 465 Derivatives

Derivative	Molecular Weight (g/mol)
Carboxy	396
NHS-ester	493
Maleimide	518
Biotin	706
Phalloidin	1179

Experimental Protocols

Measurement of Absorption and Fluorescence Emission Spectra

This protocol outlines the general procedure for determining the spectral characteristics of an **ATTO 465** derivative.

Materials:

- **ATTO 465** derivative

- Phosphate-Buffered Saline (PBS), pH 7.4
- Nanophotometer or equivalent spectrophotometer
- SpectraMax i3 or equivalent fluorometer
- Quartz cuvettes

Methodology:

- Sample Preparation: Prepare a stock solution of the **ATTO 465** derivative in a suitable solvent (e.g., DMSO). Dilute the stock solution in PBS (pH 7.4) to a final concentration appropriate for spectroscopic measurements (e.g., in the low micromolar range). Prepare a blank solution containing the same final concentration of the solvent in PBS.
- Absorption Spectrum Measurement:
 - Calibrate the spectrophotometer with the blank solution.
 - Measure the absorbance of the **ATTO 465** solution across a relevant wavelength range (e.g., 300-600 nm).
 - Identify the wavelength of maximum absorbance (λ_{ex}).
- Fluorescence Emission Spectrum Measurement:
 - Set the excitation wavelength of the fluorometer to the determined λ_{ex} (or a suitable laser line, e.g., 453 nm).
 - Measure the fluorescence emission spectrum across a suitable wavelength range (e.g., 470-700 nm).
 - Identify the wavelength of maximum emission (λ_{em}).

Protocol for Labeling Proteins with **ATTO 465 NHS-ester**

This protocol describes the covalent labeling of proteins via primary amines (e.g., lysine residues) using an N-hydroxysuccinimide (NHS) ester derivative of **ATTO 465**.

Materials:

- Protein to be labeled (in an amine-free buffer)
- **ATTO 465** NHS-ester
- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
- Quenching Buffer: (e.g., 1 M Tris-HCl, pH 8.0)
- Gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS)

Methodology:

- Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against a suitable buffer like PBS.
- Dye Preparation: Immediately before use, dissolve the **ATTO 465** NHS-ester in DMF or DMSO to a concentration of 1-10 mg/mL.
- Labeling Reaction:
 - Slowly add a 5- to 10-fold molar excess of the reactive dye solution to the protein solution while gently stirring.
 - Incubate the reaction for 1 hour at room temperature, protected from light.
- Quenching (Optional): Add quenching buffer to the reaction mixture to stop the labeling reaction by reacting with any remaining NHS-ester. Incubate for 30 minutes.
- Purification: Separate the labeled protein from the unreacted dye using a gel filtration column. The first colored band to elute is typically the labeled protein.

- Determination of Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the λ_{ex} of **ATTO 465** (453 nm).

Protocol for Labeling Proteins with **ATTO 465** Maleimide

This protocol is for labeling proteins with free sulfhydryl groups (cysteine residues) using a maleimide derivative of **ATTO 465**.

Materials:

- Protein with free sulfhydryl groups
- **ATTO 465** maleimide
- Anhydrous, amine-free DMF or DMSO
- Reaction Buffer: PBS, pH 7.0-7.5
- Reducing agent (optional, e.g., TCEP or DTT)
- Gel filtration column (e.g., Sephadex G-25)

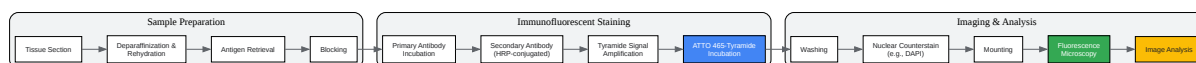
Methodology:

- Protein Preparation: Dissolve the protein in the reaction buffer. If the protein contains disulfide bonds that need to be labeled, they must first be reduced using a reducing agent like TCEP or DTT. If DTT is used, it must be removed before adding the maleimide.
- Dye Preparation: Immediately before use, prepare a stock solution of **ATTO 465** maleimide in DMF or DMSO.
- Labeling Reaction:
 - Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution.
 - Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

- Purification: Separate the labeled protein from the unreacted dye using a gel filtration column as described for the NHS-ester labeling.

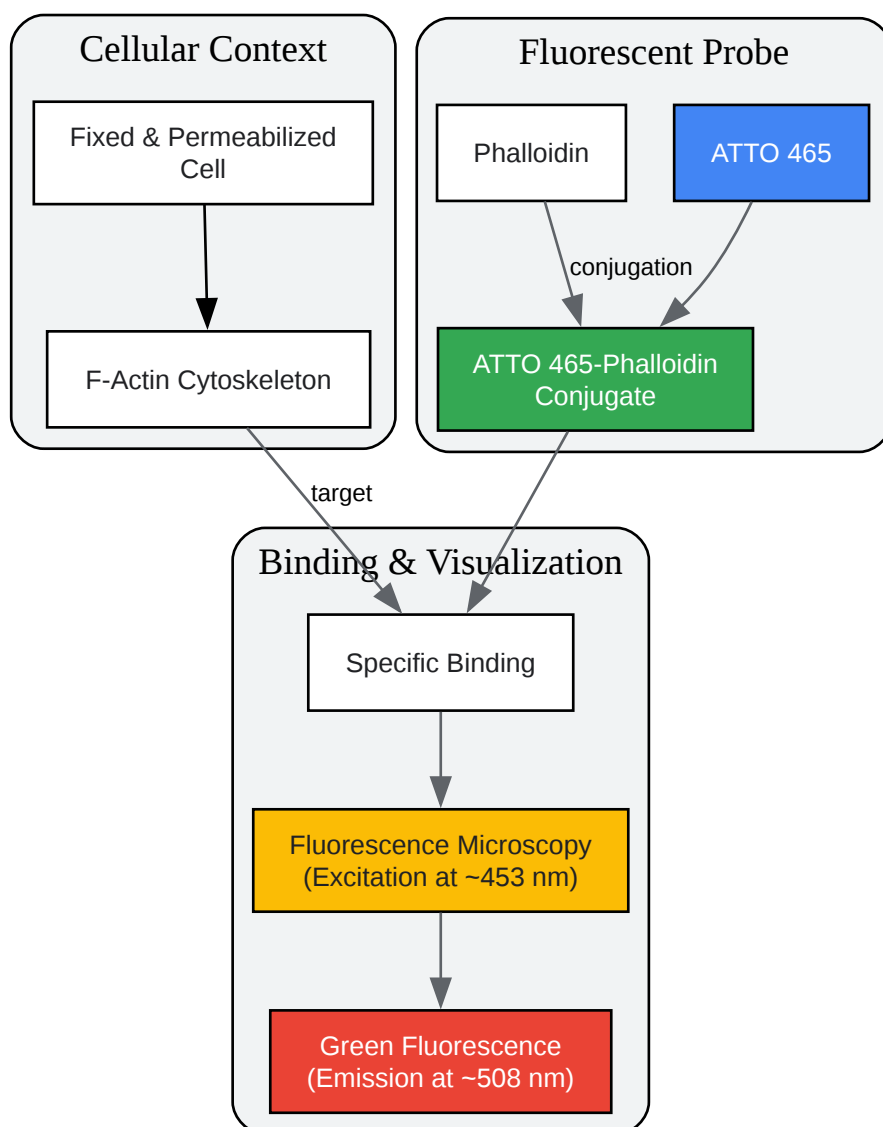
Experimental Workflow and Signaling Pathway Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate a typical experimental workflow involving **ATTO 465** and a conceptual representation of its use in visualizing a cellular component.



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Multiplex Immunofluorescence Staining Workflow with **ATTO 465**.



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Conceptual Diagram of F-Actin Visualization using **ATTO 465**-Phalloidin.

Conclusion

ATTO 465 is a robust and versatile fluorescent dye with favorable spectroscopic properties for a wide range of applications in life sciences and drug development. Its strong absorption, high quantum yield, and significant Stokes shift make it an excellent choice for labeling biomolecules and for use in various fluorescence-based detection methods. The detailed protocols and workflow diagrams provided in this guide offer a solid foundation for researchers and scientists to effectively incorporate **ATTO 465** into their experimental designs.

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